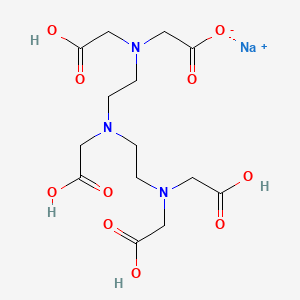

Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide diéthylènetriamine pentaacétique, sel de sodium est un agent chélateur qui séquestre les ions métalliques, les empêchant de se combiner avec d'autres ingrédients dans un produit . Il est largement utilisé dans diverses industries en raison de sa capacité à former des complexes stables avec les ions métalliques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide diéthylènetriamine pentaacétique, sel de sodium implique la dissolution d'acide chloroacétique dans de l'eau déionisée pour obtenir une solution d'acide chloroacétique. La diéthylènetriamine est ensuite ajoutée à cette solution, et la température est maintenue entre -20°C et 30°C. De l'hydroxyde de sodium est lentement ajouté à la solution, en contrôlant la température de réaction. La réaction est conservée à 30-60°C pendant 2-5 heures après l'ajout complet de l'hydroxyde de sodium. Le pH du système réactionnel est ajusté à 11,5, refroidi à température ambiante et filtré .

Méthodes de production industrielle : En milieu industriel, le processus de production implique des étapes similaires mais à plus grande échelle. L'acide chloroacétique est ajouté à un réacteur avec de l'eau déionisée et de l'hydroxyde de sodium. La diéthylènetriamine est ensuite introduite, et la réaction est contrôlée à des températures spécifiques pour assurer la stabilité et le rendement .

Analyse Des Réactions Chimiques

Types de réactions : L'acide diéthylènetriamine pentaacétique, sel de sodium subit principalement des réactions de chélation, où il forme des complexes stables avec les ions métalliques. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions normales.

Réactifs et conditions courantes : Le composé réagit avec les ions métalliques en solutions aqueuses, formant des chélates stables. Les réactifs courants comprennent divers sels métalliques, et les réactions sont généralement réalisées en conditions neutres à légèrement alcalines.

Principaux produits : Les principaux produits formés à partir de ces réactions sont des complexes métal-chélate, qui sont très stables et solubles dans l'eau .

Applications De Recherche Scientifique

L'acide diéthylènetriamine pentaacétique, sel de sodium a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme agent chélateur pour séquestrer les ions métalliques dans divers processus chimiques.

Biologie : Employé dans les immunoessais enzymatiques pour la mesure quantitative des ions plomb.

Médecine : Utilisé en imagerie médicale et pour le traitement de la contamination interne par les transuraniens.

Mécanisme d'action

Le mécanisme d'action de l'acide diéthylènetriamine pentaacétique, sel de sodium implique la formation de complexes stables avec les ions métalliques. Le composé possède plusieurs sites de coordination qui se lient aux ions métalliques, les empêchant de participer à d'autres réactions chimiques. Ce processus de chélation est crucial dans diverses applications, y compris les traitements médicaux où il aide à l'élimination des radionucléides du corps par filtration glomérulaire dans l'urine .

Mécanisme D'action

The mechanism of action of diethylenetriamine pentaacetic acid, sodium salt involves the formation of stable complexes with metal ions. The compound has multiple coordination sites that bind to metal ions, preventing them from participating in other chemical reactions. This chelation process is crucial in various applications, including medical treatments where it helps in the elimination of radionuclides from the body through glomerular filtration into the urine .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide éthylènediamine tétraacétique (EDTA)

- Acide nitrilotriacétique (NTA)

- Acide diéthylènetriamine pentaacétique sel de calcium trisodique hydraté (CaNa3-DTPA)

Comparaison : L'acide diéthylènetriamine pentaacétique, sel de sodium a une affinité plus élevée pour les ions métalliques par rapport à l'EDTA et au NTA, ce qui le rend plus efficace pour former des complexes stables. Sa capacité à former des complexes octadentates lui confère un avantage sur l'EDTA, qui forme généralement des complexes hexadentates . Cette propriété unique le rend particulièrement utile dans les applications nécessitant une chélation forte et stable.

Propriétés

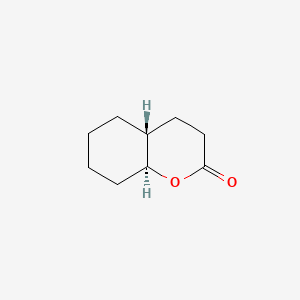

Numéro CAS |

7578-43-0 |

|---|---|

Formule moléculaire |

C14H22N3NaO10 |

Poids moléculaire |

415.33 g/mol |

Nom IUPAC |

sodium;2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1 |

Clé InChI |

UXIDHQPACNSJJP-UHFFFAOYSA-M |

SMILES canonique |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)